molecular formula C28H22BrClN4O2S B11086138 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11086138
M. Wt: 593.9 g/mol
InChI Key: NHKJFODQOHDBKG-UHFFFAOYSA-N
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Description

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the sulfanyl group: This step involves the reaction of a thiol with an appropriate electrophile.

    Attachment of the bromophenyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound’s unique structure makes it a candidate for drug formulation and testing.

    Material Science: Its functional groups allow for the creation of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C28H22BrClN4O2S

Molecular Weight

593.9 g/mol

IUPAC Name

6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H22BrClN4O2S/c1-17-25(27(36)34-22-13-9-20(30)10-14-22)26(18-5-3-2-4-6-18)23(15-31)28(32-17)37-16-24(35)33-21-11-7-19(29)8-12-21/h2-14,26,32H,16H2,1H3,(H,33,35)(H,34,36)

InChI Key

NHKJFODQOHDBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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